molecular formula C26H18Cl2N2O3 B11112290 4,4'-oxybis[N-(2-chlorophenyl)benzamide]

4,4'-oxybis[N-(2-chlorophenyl)benzamide]

Cat. No.: B11112290
M. Wt: 477.3 g/mol
InChI Key: XBDYAJKCTRFPGU-UHFFFAOYSA-N
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Description

4,4’-Oxybis[N-(2-chlorophenyl)benzamide] is a chemical compound known for its unique structure and properties It is characterized by the presence of two benzamide groups connected by an oxygen bridge, with each benzamide group further substituted with a 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-oxybis[N-(2-chlorophenyl)benzamide] typically involves the acylation of amines with 4,4’-oxydibenzoyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The acylation process involves the reaction of 2-chlorosulfonyl-substituted 4,4’-oxydibenzoic acid with amines of the pyrimidine series .

Industrial Production Methods

Industrial production of 4,4’-oxybis[N-(2-chlorophenyl)benzamide] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize impurities. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4’-Oxybis[N-(2-chlorophenyl)benzamide] undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can result in a variety of products depending on the nature of the substituent introduced.

Scientific Research Applications

4,4’-Oxybis[N-(2-chlorophenyl)benzamide] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-oxybis[N-(2-chlorophenyl)benzamide] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4,4’-Oxybis[N-(2-chlorophenyl)benzamide] can be compared with other similar compounds, such as:

    4,4’-Oxybis(2-chloroaniline): This compound has a similar structure but differs in the substitution pattern and functional groups.

    4,4’-Oxybis(2-aminophenol): This compound contains amino and hydroxyl groups instead of chlorophenyl and benzamide groups.

    4,4’-Oxybis(N-(4-(pyridin-4-ylmethyl)phenyl)benzamide):

Properties

Molecular Formula

C26H18Cl2N2O3

Molecular Weight

477.3 g/mol

IUPAC Name

N-(2-chlorophenyl)-4-[4-[(2-chlorophenyl)carbamoyl]phenoxy]benzamide

InChI

InChI=1S/C26H18Cl2N2O3/c27-21-5-1-3-7-23(21)29-25(31)17-9-13-19(14-10-17)33-20-15-11-18(12-16-20)26(32)30-24-8-4-2-6-22(24)28/h1-16H,(H,29,31)(H,30,32)

InChI Key

XBDYAJKCTRFPGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4Cl)Cl

Origin of Product

United States

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